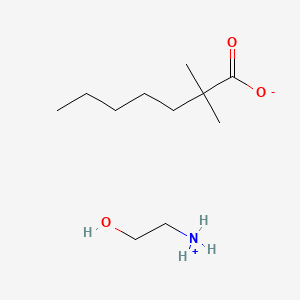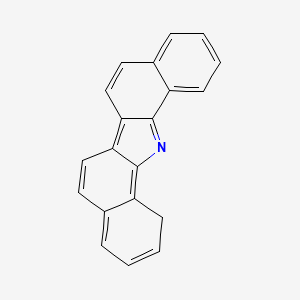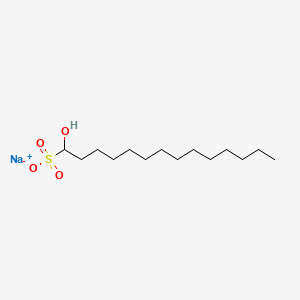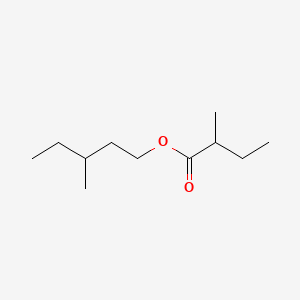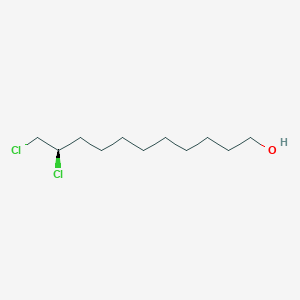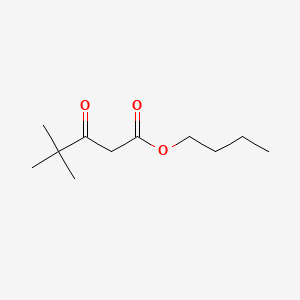![molecular formula C17H28 B15175992 [(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)
[(2R,5S)-5-ethyl-2-methyloctyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,5S)-5-ethyl-2-methyloctyl]benzene is an organic compound with the molecular formula C₁₇H₂₈ It is a derivative of benzene, characterized by the presence of a substituted alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-ethyl-2-methyloctyl]benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride. The specific stereochemistry of the compound is achieved through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(2R,5S)-5-ethyl-2-methyloctyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
[(2R,5S)-5-ethyl-2-methyloctyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,5S)-5-ethyl-2-methyloctyl]benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(2R,5S)-5-ethyl-2-methyloctyl]benzene
- [(2R,5S)-5-ethyl-2-methylhexyl]benzene
- [(2R,5S)-5-ethyl-2-methylheptyl]benzene
Uniqueness
This compound is unique due to its specific stereochemistry and the length of its alkyl chain
Properties
Molecular Formula |
C17H28 |
|---|---|
Molecular Weight |
232.4 g/mol |
IUPAC Name |
[(2R,5S)-5-ethyl-2-methyloctyl]benzene |
InChI |
InChI=1S/C17H28/c1-4-9-16(5-2)13-12-15(3)14-17-10-7-6-8-11-17/h6-8,10-11,15-16H,4-5,9,12-14H2,1-3H3/t15-,16+/m1/s1 |
InChI Key |
AFCQSOSAIBQVOU-CVEARBPZSA-N |
Isomeric SMILES |
CCC[C@H](CC)CC[C@@H](C)CC1=CC=CC=C1 |
Canonical SMILES |
CCCC(CC)CCC(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


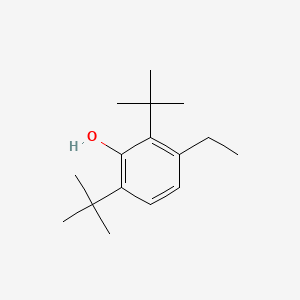

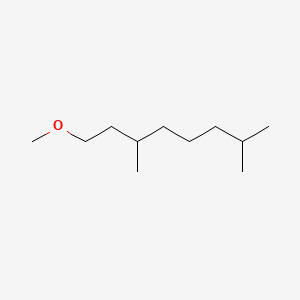
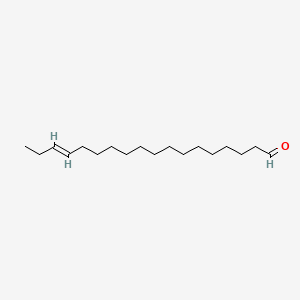
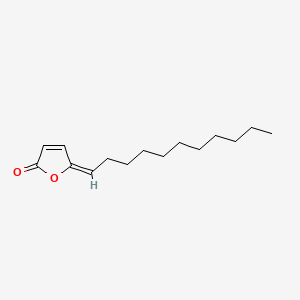
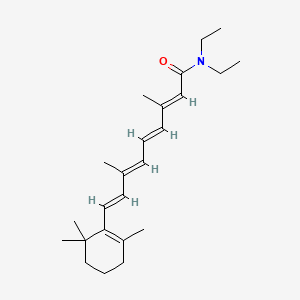
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
